molecular formula C14H16N2O3S B2890925 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 895434-20-5

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2890925
CAS No.: 895434-20-5
M. Wt: 292.35
InChI Key: XVSGQYHJBKEQCY-PFONDFGASA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazolylidene core fused with a cyclopropanecarboxamide group. The Z-configuration at the 2-position of the benzothiazole ring imposes distinct stereoelectronic properties, influencing its reactivity and molecular interactions.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-9-6-10(18-2)11(19-3)7-12(9)20-14(16)15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGQYHJBKEQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carbonyl compound.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between the benzothiazole derivative and a carboxylic acid derivative under dehydrating conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various substituted derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzothiazolylidene-cyclopropanecarboxamide scaffold distinguishes it from analogs in the literature. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Synthetic Yield Melting Point
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide Benzothiazolylidene + cyclopropane 5,6-dimethoxy, 3-methyl Cyclopropanecarboxamide, methoxy Not reported Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran Cyano, carbonyl 68% 243–246°C
(2Z)-2-(4-Cyanobenzylidene)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran Cyano (×2), carbonyl 68% 213–215°C
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives Cyclopropanecarboxamide Pyridinylsulfonyl Sulfonamide, cyclopropane Not reported Not reported

Key Observations:

  • Electronic Effects: The 5,6-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing cyano groups in 11b . This difference may influence π-π stacking or hydrogen-bonding interactions in crystallographic packing .
  • Synthetic Complexity: The target compound’s benzothiazolylidene core likely requires multi-step synthesis involving condensation and cyclization, akin to methods for 11a/b (reflux with aromatic aldehydes and sodium acetate) .

Spectroscopic and Crystallographic Characterization

  • IR/NMR: The target compound’s cyclopropane protons would resonate near δ 1.0–2.0 ppm in $ ^1H $ NMR, distinct from the δ 7.0–8.0 ppm aromatic signals in 11a/b. The carbonyl stretch in cyclopropanecarboxamide (~1680–1700 cm$ ^{-1} $) would overlap with benzothiazole-related carbonyls but differ from the dual cyano stretches (~2220 cm$ ^{-1} $) in 11b .

Pharmacological Potential

The cyclopropanecarboxamide group in the target compound aligns with derivatives used in CFTR-mediated disease treatment (e.g., pyridinylsulfonyl analogs) . However, the benzothiazole core may confer distinct target selectivity compared to thiazolo-pyrimidines (e.g., 11a/b), which are explored for antimicrobial activity .

Methodological Considerations

  • Structure Validation: Tools like PLATON ensure accuracy in bond lengths/angles, critical for comparing the target compound’s strained cyclopropane geometry with unstrained analogs.
  • Graph Set Analysis: Hydrogen-bonding patterns in the target compound (e.g., N–H⋯O interactions) could be analyzed using Etter’s formalism , contrasting with the N,O-bidentate directing groups in ’s compound.

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